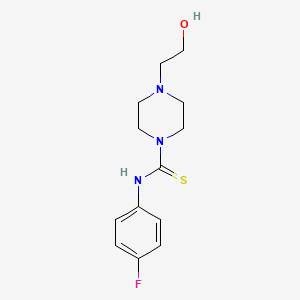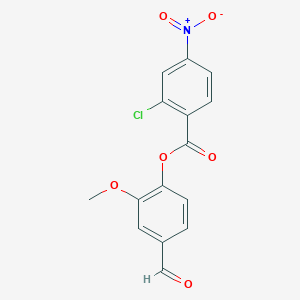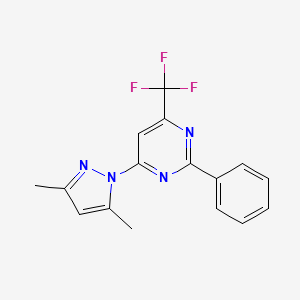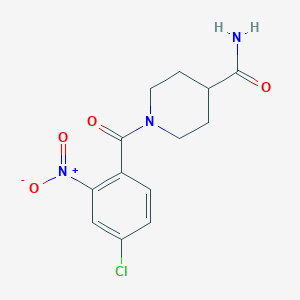![molecular formula C16H14ClN3O2S B5808619 N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide, also known as SN-38, is a potent topoisomerase I inhibitor that is derived from the chemotherapy drug irinotecan. It has been extensively studied for its potential use in cancer treatment due to its ability to induce DNA damage and inhibit cell proliferation.
Mecanismo De Acción
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide exerts its anticancer effects by inhibiting topoisomerase I, an enzyme that is involved in the relaxation of supercoiled DNA during DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and inducing single-strand breaks. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has several advantages for use in lab experiments. It is a potent inhibitor of topoisomerase I, making it an effective tool for studying the role of this enzyme in DNA replication and transcription. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is highly toxic and must be handled with care. Additionally, its mechanism of action is complex, making it difficult to interpret the results of experiments involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Direcciones Futuras
There are several future directions for research involving N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. One area of research is the development of new formulations of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide that can improve its solubility and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide. Additionally, there is ongoing research into the use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in combination with other drugs or therapies to improve its efficacy in cancer treatment. Finally, there is interest in exploring the potential use of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in other disease areas, such as inflammatory bowel disease and rheumatoid arthritis.
Métodos De Síntesis
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide is synthesized from irinotecan, which is a prodrug that is metabolized into N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide in the liver. The synthesis of irinotecan involves the condensation of camptothecin with glycine methyl ester to form CPT-11, which is then converted into irinotecan by the addition of a carbamate group. The carbamate group is then cleaved in the liver by carboxylesterase enzymes, resulting in the formation of N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide.
Aplicaciones Científicas De Investigación
N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce DNA damage and inhibit cell proliferation in a variety of cancer cell lines, including colon, breast, lung, and ovarian cancer. N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide has also been shown to be effective in animal models of cancer, with significant tumor growth inhibition observed in xenograft models.
Propiedades
IUPAC Name |
N-[4-(acetylcarbamothioylamino)phenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10(21)18-16(23)20-14-7-5-13(6-8-14)19-15(22)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPHXBMWTKLQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(acetylcarbamothioyl)amino]phenyl}-3-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxyphenyl)-2-furamide](/img/structure/B5808551.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5808559.png)




![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)


